molecular formula C22H20N2O3 B4565021 N-{7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-1-naphthyl}acetamide

N-{7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-1-naphthyl}acetamide

Cat. No.: B4565021
M. Wt: 360.4 g/mol
InChI Key: HUHYGTMVJHBQSF-UHFFFAOYSA-N
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Description

N-{7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-1-naphthyl}acetamide is a useful research compound. Its molecular formula is C22H20N2O3 and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.14739250 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

A body of research focuses on the synthesis and characterization of compounds related to N-{7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-1-naphthyl}acetamide. For instance, studies on angular heterocycles and the reaction of related naphthyl acetamides with aromatic amines demonstrate the formation of complex structures, offering insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (Agarwal & Mital, 1976).

Molecular Docking and Drug Design

Research on indole acetamide derivatives highlights their potential in drug design, particularly for anti-inflammatory applications. Through molecular docking analysis, compounds have shown affinity towards specific protein targets, indicating their therapeutic potential. These findings underscore the importance of such compounds in the development of new medications (Al-Ostoot et al., 2020).

Crystal Structure Analysis

Crystal structure analysis of related compounds, such as N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, provides critical insights into their molecular configurations and interactions. These studies are crucial for understanding the material's properties and for the design of compounds with desired physical and chemical characteristics (Gouda et al., 2022).

Antioxidant Activity

The free radical scavenging activity of amidoalkyl-2-naphthol derivatives, through both experimental and theoretical studies, indicates the antioxidant potential of these compounds. This research area opens up possibilities for the development of new antioxidant agents that could have applications in pharmaceuticals and nutraceuticals (Boudebbous et al., 2021).

Anxiolytic Activity

Studies on the anxiolytic effects of 2-oxyindolin-3-glyoxylic acid derivatives, including computer predictions and experimental confirmations, demonstrate the potential of these compounds in treating anxiety disorders. This highlights the therapeutic applications of such molecules in neuropsychopharmacology (Lutsenko et al., 2013).

Properties

IUPAC Name

N-[7-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]naphthalen-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-15(25)23-20-7-4-6-16-9-10-18(13-19(16)20)27-14-22(26)24-12-11-17-5-2-3-8-21(17)24/h2-10,13H,11-12,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHYGTMVJHBQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C=C(C=C2)OCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-1-naphthyl}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.